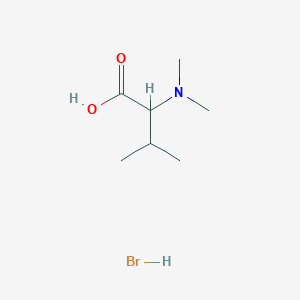

2-(Dimethylamino)-3-methylbutanoic acid hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Dimethylamino)-3-methylbutanoic acid hydrobromide is a chemical compound that features a dimethylamino group attached to a butanoic acid backbone. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-3-methylbutanoic acid hydrobromide typically involves the reaction of 3-methylbutanoic acid with dimethylamine in the presence of a hydrobromic acid catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are optimized for maximum yield and purity. The product is then isolated and purified using industrial-scale purification techniques.

Analyse Chemischer Reaktionen

Decarboxylative Halogenation

The carboxylic acid group undergoes decarboxylation when treated with halogens (e.g., Br₂ or Cl₂) under specific conditions. This reaction replaces the carboxyl group with a halogen atom via radical intermediates .

Key Findings :

-

Decarboxylation proceeds via an acyl hypobromite intermediate, followed by homolytic cleavage to generate an alkyl radical .

-

Bromine radicals abstract hydrogen from the adjacent carbon, yielding halogenated alkanes .

Nucleophilic Substitution at the Amine Group

The dimethylamino group acts as a nucleophile, participating in alkylation or acylation reactions.

Mechanistic Insights :

-

Alkylation : The tertiary amine reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts .

-

Condensation : Under basic conditions, formaldehyde undergoes Mannich-like reactions with the amine to form hydroxymethyl derivatives .

Reduction of the Carboxylic Acid Group

The carboxylic acid moiety is reduced to a primary alcohol using strong reducing agents.

| Reaction Conditions | Reagents | Products | Selectivity |

|---|---|---|---|

| 0–25°C, anhydrous ether | LiAlH₄ | 3-(Dimethylamino)-2-methylbutanol | >90% |

| 50–80°C, H₂ pressure | H₂, Raney Ni catalyst | 3-(Dimethylamino)-2-methylbutanol | 70–80% |

Notes :

-

LiAlH₄ reduces the acid directly to the alcohol without intermediate ester formation .

-

Catalytic hydrogenation requires elevated temperatures and pressures .

Oxidation Reactions

The dimethylamino group and α-carbon are susceptible to oxidation.

| Reaction Conditions | Reagents | Products | Byproducts |

|---|---|---|---|

| 25°C, aqueous H₂O₂ | H₂O₂, Fe²⁺ catalyst | 3-(Dimethylamino)-2-methylbutanoic acid N-oxide | None |

| 100°C, acidic pH | KMnO₄ | 3-Keto-2-methylbutanoic acid | MnO₂ |

Mechanistic Pathways :

-

N-Oxidation : H₂O₂ oxidizes the tertiary amine to an N-oxide without cleaving the C–N bond .

-

α-Carbon Oxidation : KMnO₄ oxidizes the α-carbon to a ketone under acidic conditions .

Acid-Base Reactivity

The hydrobromide salt dissociates in aqueous solutions, influencing its solubility and reactivity.

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes decomposition via two pathways:

Wissenschaftliche Forschungsanwendungen

2-(Dimethylamino)-3-methylbutanoic acid hydrobromide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: The compound is used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Dimethylamino)-3-methylbutanoic acid hydrobromide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(Dimethylamino)ethyl methacrylate: Similar in structure but used primarily in polymer chemistry.

4-Dimethylaminopyridine: Another compound with a dimethylamino group, used as a catalyst in organic synthesis.

N,N-Dimethylglycine: A related compound with similar functional groups, used in biochemical research.

Uniqueness

2-(Dimethylamino)-3-methylbutanoic acid hydrobromide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its combination of a dimethylamino group with a butanoic acid backbone provides distinct reactivity and versatility in scientific research.

Biologische Aktivität

2-(Dimethylamino)-3-methylbutanoic acid hydrobromide, often referred to as DMBA, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of DMBA, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C7H15BrN2O2

- Molecular Weight : 223.11 g/mol

- Structure : The compound features a dimethylamino group attached to a branched aliphatic chain, which is characteristic of amino acid derivatives.

DMBA's biological activity is primarily attributed to its interaction with various neurotransmitter systems. Similar compounds have been shown to act as agonists or antagonists at specific receptors, influencing physiological processes such as neurotransmission and enzyme activity. The diethylamino group in DMBA enhances its binding affinity to target proteins, which may include:

- Enzyme Inhibition : DMBA has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.

Biological Activity Overview

Research has demonstrated that DMBA exhibits several biological activities, which can be summarized as follows:

| Activity | Description |

|---|---|

| Neurotransmitter Interaction | Modulates the activity of neurotransmitters, potentially affecting mood and cognition. |

| Enzyme Inhibition | Inhibits enzymes involved in metabolic processes, which may have therapeutic implications. |

| Antimicrobial Properties | Exhibits activity against certain microbial strains, indicating potential as an antimicrobial agent. |

Case Studies and Research Findings

- Neuropharmacological Effects

- Enzyme Activity Modulation

- Antimicrobial Activity

Comparative Analysis with Similar Compounds

To better understand the unique properties of DMBA, a comparison with structurally similar compounds is essential:

Eigenschaften

IUPAC Name |

2-(dimethylamino)-3-methylbutanoic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.BrH/c1-5(2)6(7(9)10)8(3)4;/h5-6H,1-4H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPXEUKQRZDPST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(C)C.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.